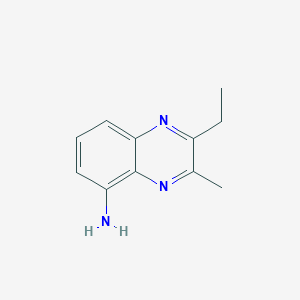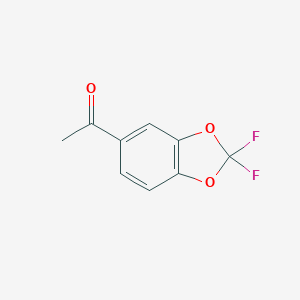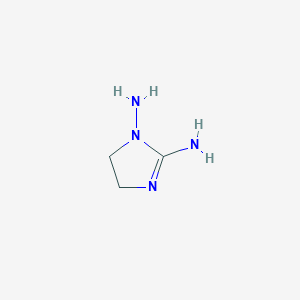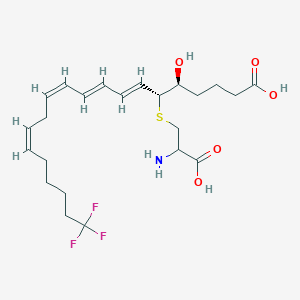
20,20,20-Trifluoroleukotriene E4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
20,20,20-Trifluoroleukotriene E4 (TF-LTE4) is a leukotriene, which is a type of eicosanoid that is involved in inflammation. It is a potent mediator of asthma and other allergic diseases. TF-LTE4 is a metabolite of leukotriene C4 (LTC4), which is produced by mast cells and eosinophils.
作用机制
20,20,20-Trifluoroleukotriene E4 exerts its biological effects by binding to specific receptors on the surface of target cells. The most well-characterized receptor for 20,20,20-Trifluoroleukotriene E4 is the cysteinyl leukotriene receptor 1 (CysLT1R). Binding of 20,20,20-Trifluoroleukotriene E4 to CysLT1R activates a signaling cascade that leads to the contraction of smooth muscle cells, the release of pro-inflammatory cytokines, and the recruitment of inflammatory cells to the site of inflammation.
生化和生理效应
20,20,20-Trifluoroleukotriene E4 has a number of biochemical and physiological effects, including bronchoconstriction, airway hyperresponsiveness, mucus secretion, and vascular permeability. 20,20,20-Trifluoroleukotriene E4 also activates inflammatory cells, such as eosinophils and mast cells, which release pro-inflammatory cytokines and chemokines that contribute to the pathogenesis of allergic diseases.
实验室实验的优点和局限性
20,20,20-Trifluoroleukotriene E4 has several advantages for lab experiments. It is a potent mediator of asthma and other allergic diseases and can be used to study the mechanisms of these diseases. 20,20,20-Trifluoroleukotriene E4 is also stable and can be easily synthesized using enzymatic conversion or chemical synthesis. However, there are also limitations to using 20,20,20-Trifluoroleukotriene E4 in lab experiments. It is a highly reactive molecule and can rapidly degrade in biological systems. 20,20,20-Trifluoroleukotriene E4 is also difficult to work with due to its high potency and low solubility.
未来方向
There are several future directions for research on 20,20,20-Trifluoroleukotriene E4. One area of research is the development of new drugs that target 20,20,20-Trifluoroleukotriene E4 and its receptors. These drugs could be used to treat asthma and other allergic diseases. Another area of research is the identification of new signaling pathways that are activated by 20,20,20-Trifluoroleukotriene E4. This could lead to the development of new therapeutic targets for allergic diseases. Finally, there is a need for more research on the physiological and biochemical effects of 20,20,20-Trifluoroleukotriene E4 in different tissues and cell types. This could provide insights into the mechanisms of allergic diseases and lead to the development of new treatments.
合成方法
20,20,20-Trifluoroleukotriene E4 can be synthesized from LTC4 by enzymatic conversion or chemical synthesis. Enzymatic conversion involves the use of purified enzymes, such as gamma-glutamyl transpeptidase and dipeptidase, to convert LTC4 to 20,20,20-Trifluoroleukotriene E4. Chemical synthesis involves the use of synthetic reagents to convert LTC4 to 20,20,20-Trifluoroleukotriene E4. Both methods have been used in scientific research to produce 20,20,20-Trifluoroleukotriene E4.
科学研究应用
20,20,20-Trifluoroleukotriene E4 has been used in scientific research to study the mechanisms of asthma and other allergic diseases. It is a potent bronchoconstrictor and has been shown to cause airway hyperresponsiveness in animal models of asthma. 20,20,20-Trifluoroleukotriene E4 has also been implicated in the pathogenesis of other allergic diseases, such as allergic rhinitis and atopic dermatitis.
属性
CAS 编号 |
131074-64-1 |
|---|---|
产品名称 |
20,20,20-Trifluoroleukotriene E4 |
分子式 |
C23H34F3NO5S |
分子量 |
493.6 g/mol |
IUPAC 名称 |
(5S,6R,7E,9E,11Z,14Z)-6-(2-amino-2-carboxyethyl)sulfanyl-20,20,20-trifluoro-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C23H34F3NO5S/c24-23(25,26)16-11-9-7-5-3-1-2-4-6-8-10-14-20(33-17-18(27)22(31)32)19(28)13-12-15-21(29)30/h2-6,8,10,14,18-20,28H,1,7,9,11-13,15-17,27H2,(H,29,30)(H,31,32)/b4-2-,5-3-,8-6+,14-10+/t18?,19-,20+/m0/s1 |
InChI 键 |
KOJLKTXOQDHBBV-LGOCROHXSA-N |
手性 SMILES |
C(CCC(F)(F)F)C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)O)N |
SMILES |
C(CCC(F)(F)F)CC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |
规范 SMILES |
C(CCC(F)(F)F)CC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |
同义词 |
20,20,20-trifluoroleukotriene E4 omega-F3-LTE4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



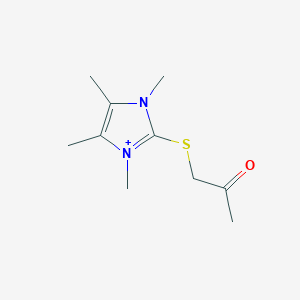

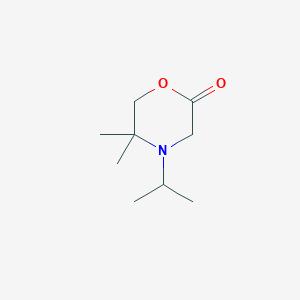
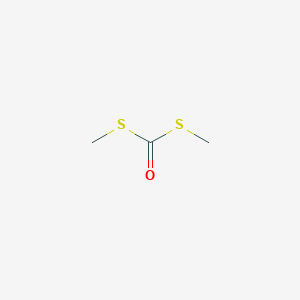

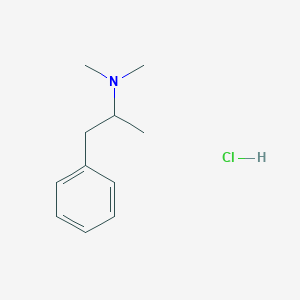
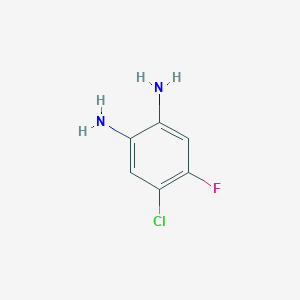
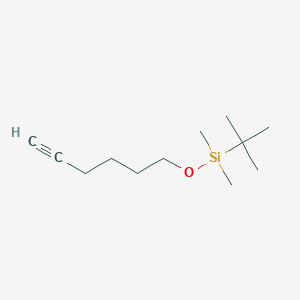
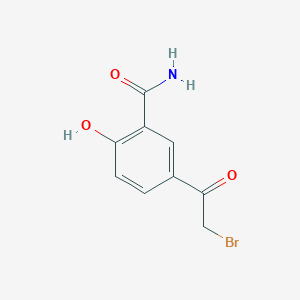
![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)
